![molecular formula C21H18N2O2S B2558307 (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 476671-58-6](/img/structure/B2558307.png)
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
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Overview
Description
Scientific Research Applications
Organic Optoelectronics and OLEDs
BODIPY-based materials, structurally related to the compound due to their conjugated systems and potential for photonic applications, have emerged as platforms for sensors, organic thin-film transistors, and organic photovoltaics. Their application as active materials in OLED devices has been explored, suggesting the potential of conjugated systems like the one mentioned for use in organic light-emitting diodes (OLEDs) and near-IR emitters, promoting research for future developments in metal-free infrared emitters (Squeo & Pasini, 2020).
Antioxidant and Anti-inflammatory Agents
Research focused on benzofused thiazole derivatives, similar in functionality to thiazole components of the compound , has identified new molecules with significant antioxidant and anti-inflammatory activities. These findings underscore the therapeutic potential of thiazole-containing compounds for the development of alternative therapeutic agents (Raut et al., 2020).
Acrylonitrile from Biomass
The synthesis and applications of acrylonitrile, a component of the compound, have been reviewed, particularly focusing on its production from biomass as a sustainable process. Although the current processes for producing acrylonitrile from biomass are not yet economically competitive with traditional methods, this research indicates the ongoing efforts to find sustainable and environmentally friendly alternatives for acrylonitrile production (Grasselli & Trifiró, 2016).
Analytical Methods for Antioxidant Activity
The study of antioxidants, which could be relevant to the compound’s potential antioxidant properties, has led to the development of various analytical methods to determine antioxidant activity. These methods are crucial for assessing the antioxidant capacity of complex samples, including those containing new synthetic compounds with potential antioxidant effects (Munteanu & Apetrei, 2021).
Future Directions
properties
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-4-6-15(7-5-14)19-13-26-21(23-19)17(12-22)10-16-8-9-18(24-2)11-20(16)25-3/h4-11,13H,1-3H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCBXTGFFZSHLR-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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